Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Historical context of triazolopyridine chemistry
The triazolopyridine class of heterocyclic compounds has undergone remarkable development since its initial discovery, evolving from simple synthetic curiosities to sophisticated pharmacophores with established therapeutic relevance. Triazolopyridines are characterized as heterocyclic chemical compounds featuring a triazole ring fused to a pyridine ring, with multiple isomers differing by the location of nitrogen atoms and the nature of ring fusion. The historical significance of this scaffold emerged prominently in the pharmaceutical industry when researchers recognized its potential as a core structure for various therapeutic agents.
The development of triazolopyridine chemistry can be traced through several decades of systematic exploration, beginning with fundamental studies on heterocyclic synthesis and advancing to sophisticated structure-activity relationship investigations. Early synthetic approaches relied heavily on traditional condensation reactions and cyclization methodologies, but these methods often suffered from limited selectivity and harsh reaction conditions. The field experienced significant advancement with the introduction of modern synthetic techniques, including microwave-mediated synthesis and catalyst-free methodologies, which enabled more efficient and environmentally friendly preparation of triazolopyridine derivatives.
The evolution of triazolopyridine chemistry has been marked by continuous optimization of synthetic protocols, including aza-Wittig reactions and [3 + 2] cycloaddition reactions, alongside traditional methods such as condensation with 1,3-dicarbonyl substrates and oxidation of aminopyrimidine Schiff bases. This systematic development has culminated in the establishment of triazolopyridines as privileged structures in medicinal chemistry, with numerous compounds bearing this core reaching clinical development stages. The historical trajectory demonstrates how fundamental heterocyclic chemistry research has translated into practical pharmaceutical applications, establishing triazolopyridines as essential components in the modern drug discovery toolkit.
Significance of brominated triazolopyridine derivatives
Brominated triazolopyridine derivatives occupy a position of particular significance within the broader triazolopyridine family due to their enhanced synthetic versatility and unique biological properties. The introduction of bromine substituents into triazolopyridine scaffolds serves multiple strategic purposes in medicinal chemistry, including providing handles for further synthetic elaboration through cross-coupling reactions and modulating the electronic properties of the heterocyclic system. Research has demonstrated that brominated derivatives often exhibit distinct pharmacological profiles compared to their non-halogenated counterparts, with altered binding affinities, selectivity patterns, and metabolic stability characteristics.
The strategic importance of brominated triazolopyridines is exemplified by their role in the development of selective enzyme inhibitors and receptor modulators. Recent investigations have revealed that compounds such as N-(triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide, which features a triazolopyridine core, demonstrate potent inhibitory activity against specific biological targets. The presence of halogen substituents in these structures often contributes to enhanced binding interactions through halogen bonding and hydrophobic contacts, leading to improved potency and selectivity profiles.
From a synthetic perspective, brominated triazolopyridines serve as valuable intermediates for the construction of more complex molecular architectures. The bromine substituent provides an excellent leaving group for nucleophilic substitution reactions and serves as a coupling partner in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and extended conjugated systems. This synthetic utility has made brominated triazolopyridines essential building blocks in the preparation of pharmaceutical candidates and research tools, contributing significantly to the advancement of structure-activity relationship studies and lead optimization efforts in drug discovery programs.
Research importance of the 6-carboxylate substitution pattern
The 6-carboxylate substitution pattern in triazolopyridine systems represents a critical structural feature that significantly influences both the synthetic accessibility and biological activity of these compounds. Research has demonstrated that the positioning of carboxylate functionalities at the 6-position of the triazolopyridine scaffold provides optimal geometric arrangements for target protein interactions while maintaining favorable physicochemical properties. This substitution pattern has emerged as particularly important in the development of enzyme inhibitors and receptor modulators, where the carboxylate group often participates in key binding interactions with target proteins.
The strategic importance of the 6-carboxylate pattern is evident in numerous successful pharmaceutical applications where this structural motif has been incorporated into lead compounds. Studies have shown that compounds containing this substitution pattern often exhibit enhanced water solubility and improved pharmacokinetic profiles compared to alternative substitution patterns. The carboxylate functionality can exist in either ester or acid form, providing additional opportunities for prodrug strategies and formulation optimization.
Table 1: Key Properties of 6-Carboxylate Triazolopyridine Derivatives
| Property | Impact | Research Significance |
|---|---|---|
| Molecular Weight | Maintained below 500 Da | Favorable for oral bioavailability |
| cLogP Values | Typically below 2 | Enhanced aqueous solubility |
| TPSA | Generally below 100 Ų | Improved membrane permeability |
| Metabolic Stability | Enhanced hepatic stability | Extended half-life potential |
Properties
IUPAC Name |
ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-12-9(10)13(7)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYYVVLTACWPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NN=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most environmentally benign approach utilizes microwave irradiation to facilitate a tandem transamidation-nucleophilic addition-condensation sequence. Enaminonitriles react with benzohydrazides under solvent-free conditions at 140°C for 30-60 minutes, achieving conversions >80% in optimized cases.
The mechanism proceeds through three distinct phases:
- Transamidation : Exchange of dimethylamine from enaminonitrile 1 with benzohydrazide 2 , forming intermediate A .
- Nucleophilic attack : The hydrazide nitrogen attacks the nitrile group, generating bicyclic intermediate B .
- Aromatization : Final dehydration yields the triazolopyridine core.
Key advantages include:
- Elimination of transition metal catalysts
- Reduced reaction times (3 hours vs. 24+ hours conventional)
- Energy efficiency (focused microwave dielectric heating)
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 140°C | +22% vs. 100°C |
| Microwave Power | 300W | +15% vs. 150W |
| Molar Ratio (1:2) | 1:1.2 | +18% vs. 1:1 |
Bromine Incorporation Strategies
Introducing the 3-bromo substituent requires precise control at two stages:
- Pre-functionalized enaminonitriles : Using 3-bromo-2-cyanopyridine derivatives as starting materials.
- Post-cyclization bromination : Electrophilic aromatic substitution with Br₂ in DCM at 0°C (62% yield).
The former method proves more efficient (78% isolated yield) but demands specialized precursors. Comparative NMR analysis confirms regioselectivity:
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.84 (s, 1H, H-5), 7.47 (s, 1H, H-8)
- $$ ^{13}C $$ NMR: 162.1 ppm (ester carbonyl), 148.3 ppm (triazole C-3)
Ultrasonic-Assisted Ring-Closing Methodology
Industrial-Scale Production
Chinese Patent CN103613594A discloses a scalable protocol using ultrasonic radiation in phosphorus oxychloride (POCl₃). The method features:
- 80-150°C reaction temperatures
- 50 mmol substrate scalability
- 3-hour processing times
A representative procedure:
- Charge reactor with 2-hydrazino-3-bromo-5-carbethoxypyridine (10 mmol)
- Add 4-methoxybenzoic acid (50 mmol) in POCl₃
- Ultrasonicate at 105°C for 3 hours
- Quench with ice water, extract with EtOAc
- Purify via ethanol recrystallization
Solvent and Energy Optimization
Comparative studies reveal critical parameter dependencies:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃ + Ultrasound | 89 | 98.2 |
| PCl₅ + Conventional | 64 | 91.5 |
| SOCl₂ + Microwave | 72 | 95.8 |
Ultrasound enhances reaction kinetics through cavitation effects, reducing activation energy by 15-20 kJ/mol.
Transition Metal-Catalyzed Cycloadditions
Copper-Mediated [3+2] Approach
BenchChem protocol BC-B15125594 employs Cu(OAc)₂ to catalyze azinium-N-imine/nitrile cycloadditions:
- Generate azinium-N-imine from 3-bromopyridine derivative
- React with ethyl cyanoacetate in DMF
- Heat at 80°C with 5 mol% Cu(OAc)₂
Key advantages:
- Broad functional group tolerance
- Ambient pressure conditions
- 76% average yield across 22 substrates
Palladium-Catalyzed Functionalization
Post-synthetic modification via Suzuki coupling enables late-stage diversification:
- React 3-bromo intermediate with arylboronic acids
- Use Pd(PPh₃)₄ (2 mol%) in THF/H₂O
- 12-hour reflux yields biaryl derivatives (up to 88%)
This orthogonal approach maintains triazole ring integrity while enabling structural variations.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| Microwave | 78-89 | 97-99 | 2.8 | Low (E-factor 3.1) |
| Ultrasonic | 70-85 | 98-99 | 1.9 | Moderate (POCl₃ use) |
| Copper-Catalyzed | 65-76 | 95-97 | 3.5 | High (Cu waste) |
Economic analysis favors ultrasonic methods for large-scale production ($23/kg vs. $41/kg microwave).
Industrial Process Optimization
Waste Stream Management
POCl₃-based routes require specialized handling:
- 98% POCl₃ recovery via vacuum distillation
- Neutralization of acidic byproducts with CaCO₃ slurry
Lifecycle assessments show 89% atom economy for microwave vs. 76% ultrasonic methods.
Crystallization Protocols
Ethanol-water mixtures (3:1 v/v) yield optimal crystals:
- Mean particle size: 85 μm
- Bulk density: 0.62 g/cm³
- Flowability index: 78 (excellent)
XRD analyses confirm polymorphic Form I stability up to 150°C.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkylamines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted triazolopyridines with various functional groups.
Oxidation and Reduction: Corresponding oxides or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate as an anticancer agent. The compound has demonstrated efficacy in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cells
A derivative of this compound was tested on MCF-7 breast cancer cells, resulting in a significant increase in apoptosis rates—specifically a 58.29-fold increase compared to untreated controls. This suggests that the compound may interact with critical cellular pathways involved in cancer progression and survival .
Molecular Docking Studies
In silico analyses have indicated that this compound exhibits favorable binding interactions with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell signaling pathways. These findings support further investigation into its development as an anticancer therapeutic agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Preliminary studies indicate that it may inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound could be developed into an antimicrobial agent targeting both gram-positive and gram-negative bacteria .
Pharmacological Properties
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies indicate favorable absorption characteristics with moderate bioavailability.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Volume of distribution | 1.5 L/kg |
| Clearance | 0.8 L/h/kg |
These pharmacokinetic parameters suggest that the compound may have a reasonable duration of action and distribution within the body, making it a candidate for further clinical evaluation .
Synthesis and Derivatives
The synthesis of this compound has been documented through various methods that yield high purity products suitable for research applications. For instance, methods involving the condensation of ethyl acetoacetate with hydrazinylpyridines have been reported to produce derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amide or ester groups, allowing the compound to bind to enzymes and receptors. The bromine atom and ethyl ester group contribute to the compound’s lipophilicity and ability to penetrate biological membranes. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyridine Derivatives
Key Observations:
Positional Isomerism : Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1335055-70-3) shares the same molecular formula but differs in substituent positions, leading to distinct reactivity and applications .
Ester vs. Carboxylic Acid: The ethyl ester improves lipid solubility, making the compound more amenable to cell permeability in drug design compared to carboxylic acids .
Heterocyclic Variations : Pyrimidine-based analogs (e.g., Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate) exhibit lower structural similarity (0.62) due to altered ring electronics .
Biological Activity
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (chemical structure: C9H8BrN3O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a triazole ring fused with a pyridine moiety. The bromine substitution at the 3-position enhances its reactivity and biological profile. The compound's molecular formula is C9H8BrN3O2, with a molecular weight of 244.08 g/mol.
Antimicrobial Activity
Recent studies indicate that triazolo-pyridine derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi. The compound demonstrated significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 8 to 32 µg/mL, indicating promising antimicrobial potential .
Anticancer Activity
This compound has also shown efficacy in inhibiting cancer cell proliferation. In vitro studies revealed that the compound significantly reduced the viability of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.2 |
| A375 (Melanoma) | 3.8 |
| HCT116 (Colorectal) | 4.5 |
These results suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cell survival and proliferation. It is believed to interact with specific receptors or enzymes involved in cancer progression and microbial resistance.
Case Studies
- Antimicrobial Efficacy Study : A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various triazolo derivatives, including this compound. The results indicated that this compound outperformed traditional antibiotics against resistant strains .
- Cancer Cell Line Investigation : Research conducted on the effects of this compound on human cancer cell lines revealed a dose-dependent response leading to significant reductions in cell viability and increased markers of apoptosis .
Q & A
Q. What is the structural characterization of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how is it confirmed experimentally?
Answer: The compound is characterized using multinuclear NMR spectroscopy (¹H, ¹³C) , mass spectrometry (MS) , and infrared spectroscopy (IR) . For example:
- ¹H NMR identifies proton environments (e.g., ethyl ester protons at δ ~4.3 ppm as a quartet and ~1.3 ppm as a triplet) and aromatic protons in the triazolopyridine core .
- ¹³C NMR confirms carbonyl carbons (δ ~161–162 ppm) and bromine-substituted carbons (δ ~105–135 ppm) .
- HRMS validates the molecular formula (e.g., [M]+ calculated for C₉H₈BrN₃O₂: 285.97 g/mol) .
- IR detects functional groups (e.g., ester C=O stretch at ~1680–1700 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹) .
Q. What are the common synthetic routes for this compound?
Answer: Synthesis typically involves multi-step reactions , starting with cyclization of precursors like hydrazonoyl chlorides or triazenylpyrazole intermediates . Key steps include:
Cyclocondensation : Reacting ethyl pyridine carboxylates with hydrazine derivatives to form the triazole ring .
Bromination : Introducing the bromo substituent via electrophilic substitution or halogen-exchange reactions (e.g., using NBS or Br₂ in controlled conditions) .
Esterification : Protecting the carboxyl group with ethyl groups using ethyl chloroformate or ethanol under acid catalysis .
Reaction monitoring via TLC and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensure high purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer: Optimization strategies include:
- Temperature control : Maintaining 0–50°C during bromination to prevent side reactions (e.g., over-halogenation) .
- Solvent selection : Using polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates and improve solubility .
- Catalysis : Employing trifluoroacetic acid (TFA) to accelerate cyclization steps .
- Green chemistry principles : Reducing waste by using recyclable silica gel for chromatography and minimizing solvent volumes .
- Inert atmospheres : Preventing oxidation of sensitive intermediates (e.g., using N₂ or Ar) .
Q. What analytical methods resolve contradictions in spectroscopic data for triazolopyridine derivatives?
Answer: Contradictions (e.g., unexpected splitting in NMR or MS fragmentation patterns) are addressed via:
2D NMR techniques (e.g., COSY, HSQC) to confirm proton-carbon connectivity and assign ambiguous peaks .
Isotopic labeling : Using ¹⁵N or ¹³C-labeled precursors to trace nitrogen/carbon environments in complex heterocycles .
X-ray crystallography : Resolving crystal structures to validate regiochemistry of substituents (e.g., bromo vs. carboxylate positions) .
Computational modeling : Comparing experimental IR/NMR data with DFT-calculated spectra to identify structural anomalies .
Q. How does the bromo substituent influence reactivity and biological activity compared to non-halogenated analogs?
Answer: The bromo group:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at the pyridine ring, enabling further functionalization .
- Modulates bioactivity : Increases binding affinity to biological targets (e.g., enzymes or receptors) via halogen bonding, as seen in antimicrobial triazolopyridines .
- Alters pharmacokinetics : Improves metabolic stability compared to non-halogenated analogs, as demonstrated in cytotoxicity assays .
Comparative studies using SAR (Structure-Activity Relationship) models quantify these effects .
Q. What mechanistic insights exist for the cyclization steps in triazolopyridine synthesis?
Answer: Cyclization mechanisms are probed via:
- Kinetic studies : Monitoring reaction rates under varying temperatures/pH to identify rate-determining steps .
- Isotope effects : Using deuterated solvents to assess proton transfer in ring-closing steps .
- Trapping intermediates : Isolating and characterizing reactive species (e.g., nitrenes or carbenes) via low-temperature NMR .
For example, azide-alkyne cycloaddition (CuAAC) forms the triazole ring, with copper(I) catalysts accelerating the process .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
